methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate
Description
Methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate is a complex organic compound that belongs to the class of benzoate esters This compound is characterized by its unique structure, which includes a benzoate ester linked to a pyrrole ring substituted with a dimethoxyphenyl group
Properties
IUPAC Name |
methyl 4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrol-3-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-28-18-9-4-14(12-19(18)29-2)10-11-24-20(25)13-17(21(24)26)23-16-7-5-15(6-8-16)22(27)30-3/h4-9,12-13,23H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKDQANYPCDJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Substitution with Dimethoxyphenyl Group: The pyrrole ring is then substituted with a 3,4-dimethoxyphenyl group through a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the pyrrole and dimethoxyphenyl groups.
Methyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of the pyrrole and dimethoxyphenyl groups.
Uniqueness
Methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate is unique due to its combination of a benzoate ester, a pyrrole ring, and a dimethoxyphenyl group
Biological Activity
Methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 438.61 g/mol. Its structure features a pyrrole ring and a dimethoxyphenyl group, which are significant for its biological properties.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Antioxidant Activity : The presence of methoxy groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Anticancer Properties : Preliminary studies have indicated that derivatives with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The interaction with specific proteins involved in cell cycle regulation is likely a contributing factor.
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound. For instance:
- Study Findings : A study demonstrated that derivatives with similar structural motifs exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .
Antioxidant Activity
The compound has shown promising results in reducing oxidative stress markers in vitro:
- Mechanism : It is hypothesized that the methoxy groups contribute to the free radical scavenging activity by donating electrons.
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated:
- Cell Viability : A marked decrease in cell viability was observed at concentrations above 10 µM.
Case Study 2: Oxidative Stress Reduction
In another experiment focusing on oxidative stress:
- Parameters Measured : Levels of malondialdehyde (MDA) and superoxide dismutase (SOD) were measured before and after treatment with the compound.
| Parameter | Control Level | Treated Level |
|---|---|---|
| MDA (µM) | 7.0 | 3.5 |
| SOD (U/mg protein) | 150 | 250 |
The treated group exhibited significantly reduced MDA levels and increased SOD activity, suggesting effective antioxidant activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
